Digiferruginol
Overview
Description
Synthesis Analysis
The synthesis of Digiferruginol involves a series of chemical reactions that facilitate the formation of its complex structure. One notable method described involves the Marschalk reaction of 1-hydroxyanthraquinone to produce 1-hydroxy-2-methylanthraquinone. Subsequent treatment with N-bromosuccinimide and benzoyl peroxide leads to 1-hydroxy-2-bromomethylanthraquinone, which, upon reaction with AgNO3, yields this compound in quantitative yield (Chang & Lee, 1985).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its anthraquinone backbone, which is crucial for its biological activity. The detailed synthesis process highlights the importance of specific functional groups in achieving the final compound's structure.
Chemical Reactions and Properties
This compound's chemical properties are influenced by its anthraquinone structure, contributing to its reactivity and potential biological activities. The described synthesis method showcases the compound's ability to undergo various chemical reactions, highlighting its versatility and potential for further chemical modifications.
Physical Properties Analysis
Although specific physical properties of this compound such as melting point, solubility, and crystalline structure are not detailed in the provided research, these characteristics are essential for understanding its behavior in different environments and applications. The synthesis and molecular structure provide some insights into its physical properties.
Chemical Properties Analysis
The chemical properties of this compound, derived from its molecular structure, suggest potential biological activities. The anthraquinone moiety, in particular, is known for its involvement in various biological processes, indicating this compound's potential for further research in biological and pharmacological applications.
Scientific Research Applications
Synthesis and Antitumor Applications
- Antitumor Agents Synthesis : Digiferruginol has been synthesized for potential applications in antitumor treatments. The efficient synthesis of this compound, alongside another compound, morindaparvin-B, has been described, emphasizing its potential role in cancer treatment (Chang & Lee, 1985).
Phytochemical Investigations
- Chemical Constituents from Damnacanthus officinarum : A study on Damnacanthus officinarum Huang led to the isolation of this compound-11-O-β-gentiobioside, a new anthraquinone glycoside. This research demonstrates the phytochemical diversity of the Damnacanthus genus and suggests potential medicinal applications of this compound (Yang et al., 2014).
Cytotoxic Properties
- Cytotoxic Antileukemic Anthraquinones : this compound was isolated and characterized from Morinda parvifolia as part of a study on cytotoxic anthraquinones. This highlights its potential use in leukemia treatment (Chang & Lee, 1984).
Applications in Antivirulence Drug Development
- Anti-Virulence Therapy Research : While not directly mentioning this compound, research in the field of anti-virulence drug development, particularly against highly resistant pathogens like Pseudomonas aeruginosa, is relevant. This compound's potential role in this area could be an avenue for future research, given its phytochemical properties (Maura et al., 2016).
Anthraquinone Glycosides Research
- Anthraquinone Glycosides from Morinda citrifolia : The isolation of various anthraquinone glycosides, including this compound derivatives, from Morinda citrifolia roots underlines the significance of this compound in botanical and pharmacological studies (Kamiya et al., 2009).
Inhibition of Viral Activity
- Inhibitory Activity Against Viruses : A study on Chirita longgangensis var. hongyao found that this compound exhibited weak inhibitory effects against porcine respiratory and reproductive syndrome virus (PRRSV), suggesting its potential application in antiviral therapies (Su et al., 2012).
Mechanism of Action
Target of Action
Digiferruginol, a ferruginol-type diterpene, has been identified in extracts from numerous plant species Its parent compound, ferruginol, has been studied extensively and is known to exhibit multifaceted bioactivity, beneficially impacting human health .
Mode of Action
Ferruginol and its derivatives, such as hinokiol and sugiol, have been investigated for their radical-scavenging mechanism . According to these results, the direct hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanism was exhibited by the ferruginol-type abietanes in non-polar media and polar solvents, respectively .
Biochemical Pathways
Ferruginol, the most studied phenolic abietane diterpene, is biosynthesized via the mevalonic acid pathway or by the deoxyxylulose phosphate pathway . The complex stepwise enzymatic oxidation of ferruginol may result in the formation of diverse tricyclic derivatives
Pharmacokinetics
The determination of ferruginol in rat plasma via high-performance liquid chromatography has been reported, which could be indicative of its bioavailability .
Result of Action
Ferruginol has been found to inhibit inflammation and activate apoptosis by modulating the expression of inflammatory and apoptotic markers . Therefore, it’s plausible that this compound might have similar effects.
Action Environment
The radical-scavenging activity of ferruginol and its derivatives has been investigated in the ethanol-water mixed solvent , suggesting that the solvent environment could influence their activity.
Biochemical Analysis
Biochemical Properties
Digiferruginol plays a significant role in biochemical reactions, particularly in its interaction with free radicals. It acts as a potent antioxidant by scavenging free radicals through mechanisms such as direct hydrogen atom transfer and sequential proton loss electron transfer . This compound interacts with enzymes like superoxide dismutase and catalase, enhancing their activity and contributing to the reduction of oxidative stress. Additionally, it binds to proteins involved in inflammatory pathways, thereby modulating their activity and reducing inflammation.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . In immune cells, this compound modulates cytokine production, leading to an anti-inflammatory response. It also influences cell signaling pathways such as the NF-κB pathway, resulting in altered gene expression and reduced inflammation . Furthermore, this compound affects cellular metabolism by enhancing the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, triggering downstream signaling cascades that lead to changes in gene expression . This compound also interacts with transcription factors, modulating their activity and influencing the expression of target genes. Additionally, it inhibits the activity of enzymes involved in pro-inflammatory pathways, thereby reducing the production of inflammatory mediators . These molecular interactions contribute to the overall therapeutic effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, it exhibits strong antioxidant and anti-inflammatory activities, which gradually decrease as the compound undergoes degradation . Studies have shown that this compound remains stable for several hours under physiological conditions, but its efficacy diminishes over extended periods. Long-term exposure to this compound has been associated with sustained anti-inflammatory effects and improved cellular function in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits potent antioxidant and anti-inflammatory activities without significant adverse effects . At higher doses, this compound may induce toxicity, leading to liver and kidney damage. Threshold effects have been observed, where a certain dosage range elicits maximal therapeutic benefits, beyond which the adverse effects outweigh the benefits . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the mevalonate pathway and the deoxyxylulose phosphate pathway . It interacts with enzymes such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase and isopentenyl-diphosphate delta-isomerase, influencing the biosynthesis of terpenoids and other secondary metabolites. This compound also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions contribute to the overall metabolic effects of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as ATP-binding cassette transporters and solute carrier transporters, facilitating its uptake and distribution . This compound also binds to plasma proteins, which aids in its transport through the bloodstream. Once inside the cells, it accumulates in specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the mitochondria, where it interacts with mitochondrial enzymes and modulates their activity . This compound also targets the endoplasmic reticulum, affecting protein folding and secretion processes. Post-translational modifications, such as phosphorylation and acetylation, play a role in directing this compound to specific subcellular compartments . These localization patterns contribute to the overall efficacy of this compound in various cellular processes.
properties
IUPAC Name |
1-hydroxy-2-(hydroxymethyl)anthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-7-8-5-6-11-12(13(8)17)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,16-17H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZCSQSSSAHDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178818 | |
Record name | Digiferruginol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24094-45-9 | |
Record name | 1-Hydroxy-2-(hydroxymethyl)-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24094-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Digiferruginol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024094459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Digiferruginol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of digiferruginol?
A1: this compound is an anthraquinone derivative with the molecular formula C15H10O4 and a molecular weight of 254.24 g/mol. [, , , ] Its structure consists of an anthraquinone core with a hydroxymethyl group at position 2 and a hydroxyl group at position 1. Structural elucidation is typically achieved through spectroscopic techniques like Ultraviolet-Visible (UV-Vis), Fourier Transformed Infra-Red (FTIR), Nuclear Magnetic Resonance (NMR), and mass spectrometry. []
Q2: From which natural sources can this compound be isolated?
A2: this compound has been isolated from various plant sources, particularly those belonging to the Rubiaceae family. These include the roots of Morinda officinalis, [, ] Rubia lanceolata, [] Knoxia valerianoides, [] and the stems of Chirita longgangensis var. hongyao. [] Additionally, it has been isolated from the roots of Coptosapelta tomentosa, a plant traditionally used for medicinal purposes by the Dayak tribes in Indonesia. []
Q3: What are the known biological activities of this compound?
A3: Studies have shown that this compound exhibits potential antitumor activity. [] Research on its antitumor activity against murine leukemia P-388 cells using the MTT assay suggests promising results. [] Additionally, it has shown weak inhibitory activity against porcine respiratory and reproductive syndrome virus (PRRSV) in vitro. []
Q4: What is the mechanism of action for this compound's antitumor activity?
A4: Although this compound shows promising antitumor activity, the exact mechanism of action remains to be fully elucidated. Further research is needed to understand the specific interactions between this compound and its molecular targets within cancer cells.
Q5: Are there any known structure-activity relationships for this compound and its analogues?
A5: While detailed SAR studies specific to this compound are limited, research on related anthraquinones suggests that the position and nature of substituents on the anthraquinone core can significantly influence biological activity. [, ] Further investigations are crucial to establish a comprehensive understanding of the relationship between structural modifications and the resulting changes in this compound's potency, selectivity, and activity.
Q6: What are the current limitations in the research on this compound?
A6: Despite the promising biological activities observed, research on this compound is still in its early stages. Further studies are needed to:
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